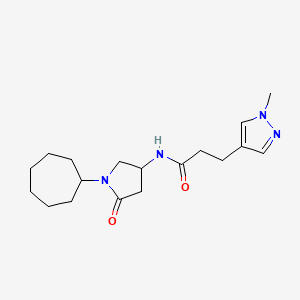
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol is a chemical compound with potential applications in scientific research. It is a pyrimidinol derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of certain kinases and phosphatases, proteins involved in cell signaling pathways. By inhibiting these enzymes and proteins, 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol can alter cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol are still being studied. It has been found to have antitumor and antimicrobial properties, suggesting that it may affect cancer cells and microorganisms. It has also been found to have neuroprotective properties, suggesting that it may protect neurons from damage. Additionally, it has been found to inhibit the activity of certain enzymes and proteins, suggesting that it may alter cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include its potential applications in studying enzymes, proteins, cancer, infectious diseases, and neurological disorders. Its ability to inhibit certain enzymes and proteins also makes it a useful tool in understanding their functions. The limitations of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include the need for further research to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be studied further.
Direcciones Futuras
For research on 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol include studying its potential therapeutic applications in cancer, infectious diseases, and neurological disorders. Further research is also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research on its toxicity and side effects is needed to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has been achieved using various methods. One method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine followed by reduction with sodium borohydride. Another method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine in the presence of palladium on carbon catalyst followed by reduction with hydrogen gas. Both methods have been successful in synthesizing 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol.
Aplicaciones Científicas De Investigación
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes and proteins, making it useful in studying their functions. It has also been found to have antitumor and antimicrobial properties, making it useful in cancer and infectious disease research. Additionally, it has been found to have neuroprotective properties, making it useful in studying neurological disorders.
Propiedades
IUPAC Name |
5-heptyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-3-4-5-6-7-8-14-13(2)17-16(18-15(14)20)19-9-11-21-12-10-19/h3-12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXTCFOSLOJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)